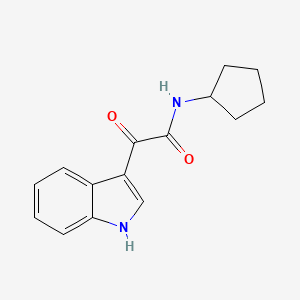

N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide

Description

N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide is an indole-based oxoacetamide derivative characterized by a cyclopentyl group attached to the nitrogen of the acetamide moiety. Indole derivatives are well-documented for their diverse pharmacological activities, including anticancer, antiviral, and receptor-modulating properties . These compounds share a core structure but differ in substituents, which critically influence their biological activity and selectivity .

Propriétés

IUPAC Name |

N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c18-14(15(19)17-10-5-1-2-6-10)12-9-16-13-8-4-3-7-11(12)13/h3-4,7-10,16H,1-2,5-6H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMVZOXYFHJJNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901329979 | |

| Record name | N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901329979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49732632 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

852367-38-5 | |

| Record name | N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901329979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide can be achieved through a multi-step process involving the formation of the indole core followed by functionalization at the nitrogen and 2-positions. One common method involves the Fischer indole synthesis, where aryl hydrazines react with ketones under acidic conditions to form the indole core. Subsequent N-alkylation with cyclopentyl halides and acylation with oxoacetic acid derivatives can yield the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Fischer indole synthesis and subsequent functionalization steps to maximize yield and purity. The use of continuous flow reactors and microwave-assisted synthesis could enhance reaction rates and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: The oxoacetamide group can be reduced to form amide derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens and nitro groups can be introduced using appropriate halogenating or nitrating agents.

Major Products

Oxidation: Oxindole derivatives.

Reduction: Amide derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Applications De Recherche Scientifique

N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and polymers

Mécanisme D'action

The mechanism of action of N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors through hydrogen bonding and π-π interactions. The oxoacetamide group can form additional hydrogen bonds, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Anticancer Activity

- Adamantane Derivatives : Compound 5r exhibits potent cytotoxicity against HepG2 liver cancer cells (IC50 = 10.56 ± 1.14 µM) through caspase-8 activation and PARP cleavage, indicating apoptosis induction .

- Fluorinated Derivatives: Compound 8 shows high selectivity for cannabinoid receptor CB2 (Ki = 6.2 nM), suggesting utility in neuroinflammation or pain management .

Selectivity and Toxicity

- Adamantane vs. Cyclopentyl : Adamantane’s bulkiness enhances receptor binding but may reduce solubility. Cyclopentyl groups balance lipophilicity and metabolic stability.

- Fluorinated vs. Non-fluorinated: Fluorine atoms improve pharmacokinetics but may alter target engagement .

Mechanistic Insights

- Apoptosis Induction : Adamantane derivatives (e.g., 5r) activate caspase-8 and -3, bypassing mitochondrial pathways (caspase-9 independent) .

- Receptor Binding: Fluorinated compounds achieve nanomolar affinity for CB2, likely due to enhanced electrostatic interactions .

- Conformational Effects : Hydrogen bonding between the oxoacetamide and indole NH stabilizes planar conformations, critical for biological activity .

Activité Biologique

N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and research findings, supported by relevant case studies and data tables.

Chemical Structure and Properties

N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide features an indole ring, which is known for its ability to interact with various biological targets. The oxoacetamide group enhances its binding affinity through hydrogen bonding, contributing to its biological effects. The compound's structural uniqueness allows it to exhibit distinct chemical reactivity compared to other indole derivatives.

The biological activity of N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide is primarily mediated through:

- Enzyme Binding: The compound interacts with specific enzymes, potentially inhibiting or modulating their activity. This can affect metabolic pathways and cellular processes essential for maintaining homeostasis.

- Receptor Interaction: By binding to cell surface receptors, the compound may alter signaling pathways that influence cellular responses, including inflammation and apoptosis.

- Gene Expression Modulation: The compound may also affect gene expression related to various physiological and pathological processes, thereby influencing disease outcomes.

Biological Activities

Research indicates that N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide possesses several promising biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. Its efficacy in inhibiting bacterial growth suggests potential applications in treating infections.

Anti-inflammatory Effects

The compound has shown the ability to reduce the expression of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. This activity is particularly relevant in conditions characterized by chronic inflammation .

Anticancer Properties

Preliminary research suggests that N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide may have anticancer effects. It has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models.

Case Studies

-

In Vitro Studies on Cancer Cells:

A study investigated the effects of N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, with an IC50 value demonstrating its potency as an anticancer agent.Cell Line IC50 (µM) A549 (Lung Cancer) 15 MCF7 (Breast Cancer) 20 HeLa (Cervical Cancer) 18 -

Anti-inflammatory Efficacy:

In animal models of inflammation, administration of the compound resulted in a marked reduction of inflammatory markers such as TNF-alpha and IL-6, supporting its potential use in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.